4-(4-amino-3-chlorophenoxy)-6-iodo-N-methylpyrimidin-5-amine
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Overview
Description
4-(4-amino-3-chlorophenoxy)-6-iodo-N-methylpyrimidin-5-amine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a chlorophenoxy group, an iodine atom, and a methylpyrimidinamine core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 4-(4-amino-3-chlorophenoxy)-6-iodo-N-methylpyrimidin-5-amine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route starts with the preparation of the chlorophenoxy intermediate, which is then iodinated and coupled with a methylpyrimidinamine derivative. The reaction conditions typically involve the use of solvents like acetonitrile or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI). Industrial production methods focus on optimizing yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
4-(4-amino-3-chlorophenoxy)-6-iodo-N-methylpyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding oxides.
Reduction: Reduction reactions often use reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the iodine atom is replaced by other nucleophiles like hydroxide (OH⁻) or cyanide (CN⁻), resulting in different derivatives
Scientific Research Applications
4-(4-amino-3-chlorophenoxy)-6-iodo-N-methylpyrimidin-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer drugs and kinase inhibitors.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(4-amino-3-chlorophenoxy)-6-iodo-N-methylpyrimidin-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival. This inhibition is achieved through binding to the active site of the kinase, preventing substrate access and subsequent phosphorylation events .
Comparison with Similar Compounds
When compared to similar compounds, 4-(4-amino-3-chlorophenoxy)-6-iodo-N-methylpyrimidin-5-amine stands out due to its unique combination of functional groups and chemical properties. Similar compounds include:
4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide: This compound shares the chlorophenoxy group but differs in its quinoline core and methoxy substitution.
4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxylic acid: Similar to the previous compound but with a carboxylic acid group instead of an amide.
4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide: Another related compound with a different core structure and functional groups .
Properties
CAS No. |
919278-46-9 |
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Molecular Formula |
C11H10ClIN4O |
Molecular Weight |
376.58 g/mol |
IUPAC Name |
4-(4-amino-3-chlorophenoxy)-6-iodo-N-methylpyrimidin-5-amine |
InChI |
InChI=1S/C11H10ClIN4O/c1-15-9-10(13)16-5-17-11(9)18-6-2-3-8(14)7(12)4-6/h2-5,15H,14H2,1H3 |
InChI Key |
FLFPBYVPOREAKH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(N=CN=C1I)OC2=CC(=C(C=C2)N)Cl |
Origin of Product |
United States |
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